molecular formula C10H9N3O2 B1588772 5-Phenylisoxazole-3-carbohydrazide CAS No. 90946-22-8

5-Phenylisoxazole-3-carbohydrazide

Cat. No. B1588772
CAS RN: 90946-22-8
M. Wt: 203.2 g/mol
InChI Key: XBHLFCQJZLLQDJ-UHFFFAOYSA-N
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Description

5-Phenylisoxazole-3-carbohydrazide is a research chemical . It is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs . It has been studied for its potential as a monoamine oxidase B inhibitor, which could make it a potential drug candidate for the treatment of Parkinson’s disease .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the cyclization of an intermediate with NH2OH·HCl in refluxing methanolic conditions for 2–3 hours, yielding methyl 5-phenylisoxazole-3-carboxylate. This is then reacted with hydrazine hydrate in refluxing methanolic conditions for 3–5 hours to yield this compound .


Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C10H9N3O2 . The molecular weight is 203.20 .


Chemical Reactions Analysis

This compound has been studied for its inhibitory activity against monoamine oxidase B (MAO-B). Most of the compounds in the series of phenyl substituted isoxazole carbohydrazides exhibited potent inhibitory activity against MAO-B .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are represented by the empirical formula C10H9N3O2 . The molecular weight is 203.20 .

Scientific Research Applications

Antiviral and Cytotoxic Activities

5-Phenylisoxazole-3-carbohydrazide derivatives have shown potential in antiviral and cytotoxic applications. For instance, some derivatives demonstrated significant activity against Herpes simplex type-1 (HSV-1), with one compound reducing viral plaques by 69% (Dawood et al., 2011).

Immunosuppressive Properties

Research into isoxazole derivatives, including those related to this compound, has revealed notable immunosuppressive properties. These compounds inhibited the proliferation of human peripheral blood mononuclear cells and showed varying degrees of toxicity against specific cell lines. One compound, in particular, demonstrated strong antiproliferative activity and inhibited tumor necrosis factor production, suggesting a proapoptotic action (Mączyński et al., 2018).

Antimicrobial and Antitubercular Activity

Isoxazole derivatives, including this compound, have been synthesized and evaluated for their antimicrobial and antitubercular activities. Some of these compounds displayed good antibacterial properties against various pathogens like E. coli and S. aureus, and also showed active antitubercular agents against M. tuberculosis (Shingare et al., 2018).

Potential Antiparkinson Agents

Derivatives of this compound have been identified as potential antiparkinson agents. These derivatives selectively inhibited monoamine oxidase B (MAO-B), a target for Parkinson's disease treatment. One such derivative showed promising results in preventing neurotoxicity in a Parkinson's disease mouse model (Agrawal & Mishra, 2019).

Vibrational Spectroscopic Investigations

Vibrational spectroscopic studies have been conducted on derivatives of this compound, which are of industrial and biological importance. These studies provide insights into the molecular structure and reactivity, enhancing our understanding of these compounds (Pillai et al., 2017).

Xanthine Oxidase Inhibitors

Certain derivatives of this compound have been synthesized and evaluated as xanthine oxidase inhibitors. These compounds showed potential with potency levels in the micromolar/submicromolar range, indicating their use in the treatment of diseases like gout (Wang et al., 2010).

Antifungal Agricultural Agents

Novel derivatives of this compound have been explored as antifungal agents in agriculture, showing significant inhibitory effects against various fungi and oomycetes. These compounds, with their potent antifungal properties, could be potential candidates for addressing plant microbial infections (Wu et al., 2019).

Safety and Hazards

5-Phenylisoxazole-3-carbohydrazide is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

Further optimization studies are essential to exploit the potential of 5-Phenylisoxazole-3-carbohydrazide for MAO-B associated neurodegenerative pathologies .

properties

IUPAC Name

5-phenyl-1,2-oxazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c11-12-10(14)8-6-9(15-13-8)7-4-2-1-3-5-7/h1-6H,11H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHLFCQJZLLQDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90429428
Record name 5-phenylisoxazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90946-22-8
Record name 5-phenylisoxazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Phenylisoxazole-3-carboxylic acid hydrazide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 5-Phenylisoxazole-3-carbohydrazide interact with monoamine oxidase (MAO) to exert its potential antiparkinson effects?

A: The research paper titled "Novel isoxazole derivatives as potential antiparkinson agents: synthesis, evaluation of monoamine oxidase inhibitory activity and docking studies" [, ] likely investigates the inhibitory action of this compound and its derivatives on MAO. MAO is an enzyme involved in the breakdown of dopamine, a neurotransmitter crucial for motor control. By inhibiting MAO, these compounds could potentially increase dopamine levels in the brain, alleviating Parkinson's disease symptoms. The study likely explores the binding interactions of this compound within the active site of MAO using docking studies to understand its mechanism of action.

Q2: What structural modifications of this compound were explored in the study, and how did these changes impact its MAO inhibitory activity?

A: The study likely explores the structure-activity relationship (SAR) by synthesizing and evaluating various derivatives of this compound [, ]. These modifications could involve changes to the phenyl ring, the isoxazole ring, or the carbohydrazide moiety. By comparing the MAO inhibitory activity of these derivatives, the researchers aim to identify the structural features crucial for potent and selective inhibition, paving the way for the development of more effective antiparkinson agents.

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